molecular formula C24H30N4O B2411882 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1170093-92-1

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Katalognummer: B2411882
CAS-Nummer: 1170093-92-1
Molekulargewicht: 390.531
InChI-Schlüssel: ZKPWFALRUIUESY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((1-Benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a sophisticated chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture, integrating a 1-benzyl-benzimidazole moiety and a piperazine ring, capped with a pivaloyl group (2,2-dimethylpropan-1-one). The benzimidazole scaffold is a privileged structure in pharmacology, known to confer diverse biological activities . Similarly, the piperazine ring is a common feature in bioactive molecules, often contributing to favorable pharmacokinetic properties and serving as a key linker or pharmacophore . The specific molecular design of this compound, which links these subunits, suggests its potential utility as a key intermediate or a novel chemical entity for probing biological systems. Researchers can leverage this compound in the synthesis of more complex target molecules or for screening against various biological targets. Compounds bearing benzimidazole and piperazine motifs have demonstrated a wide range of research applications, including investigations into anticancer agents through mechanisms such as topoisomerase I inhibition , anxiolytic activity via interactions with the GABAergic system , and as modulators of other critical enzymes and receptors . The presence of the pivaloyl group may be explored to influence the compound's metabolic stability and membrane permeability. This product is intended for research and development purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Eigenschaften

IUPAC Name

1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-24(2,3)23(29)27-15-13-26(14-16-27)18-22-25-20-11-7-8-12-21(20)28(22)17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPWFALRUIUESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with benzyl chloride under acidic conditions to form 1-benzyl-1H-benzo[d]imidazole. This intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to introduce the piperazine ring. Finally, the 2,2-dimethylpropan-1-one group is added through a Friedel-Crafts acylation reaction using 2,2-dimethylpropanoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, the use of catalysts and greener solvents can enhance the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The imidazole ring can be reduced to form imidazolines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Imidazolines.

  • Substitution: : Various substituted piperazines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperazine ring, which is known for its versatility in drug design. The presence of the benzimidazole moiety contributes to its biological activity, particularly in antimicrobial and anticancer research. The molecular formula is C20H26N4C_{20}H_{26}N_{4} with a molecular weight of approximately 342.45 g/mol.

Antimicrobial Properties

Research indicates that compounds with benzimidazole structures often exhibit antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, making them promising candidates for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models .

Neuropharmacological Effects

The piperazine component suggests possible neuropharmacological applications. Compounds with piperazine rings have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Antimicrobial Efficacy

In a study published by PMC, several derivatives of benzimidazole were tested against common pathogens. The results indicated that compounds similar to 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Line Studies

Another study evaluated the cytotoxic effects of related compounds on breast cancer cell lines. The findings demonstrated that these compounds could significantly reduce cell viability, suggesting their potential as chemotherapeutic agents .

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features, such as the presence of both the benzyl and benzo[d]imidazole groups. Similar compounds might include other benzyl-substituted imidazoles or piperazines, but the combination of these groups in this particular structure sets it apart.

List of Similar Compounds

  • 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

  • 1-(4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

  • 1-(4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Biologische Aktivität

The compound 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is part of a larger class of benzimidazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for the compound is C20H26N4OC_{20}H_{26}N_{4}O with a molecular weight of approximately 354.45 g/mol. The structure features a benzimidazole moiety, which is known for its ability to interact with biological targets such as DNA and proteins.

Interaction with DNA

Benzimidazole derivatives are recognized for their ability to bind to the minor groove of DNA, leading to various biological effects. The mechanism typically involves:

  • Non-covalent interactions : These include hydrogen bonding and electrostatic interactions that stabilize the binding of the compound to DNA.
  • Inhibition of topoisomerases : Some studies indicate that compounds in this class may inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription .

Anticancer Properties

Research has demonstrated that 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one exhibits significant anticancer activity:

  • Cell Line Studies : In vitro studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines, including:
    • HepG2 (liver cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    For instance, one study reported IC50 values ranging from 7.82 to 21.48 μM for related compounds against different cancer cell lines .
  • Mechanistic Insights : The compound has been observed to induce cell cycle arrest at the G2/M phase, which is indicative of its ability to cause DNA damage that is difficult for cells to repair. This effect is often accompanied by apoptosis, as evidenced by upregulation of pro-apoptotic factors like caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Binding Affinity : Spectroscopic techniques have been employed to study the binding affinity of these compounds to DNA. For example, thermal denaturation and circular dichroism assays indicated strong binding interactions with AT-rich sequences in DNA .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzimidazole derivatives and evaluated their anticancer properties against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds identified as 11a , 12a , and 12b demonstrated potent anticancer activity with low GI50 values, comparable to established chemotherapeutic agents like camptothecin .

Case Study 2: Mechanistic Studies

Another investigation focused on a structurally similar compound that induced apoptosis in HepG2 cells through multiple signaling pathways. The study highlighted its potential as a multi-targeted kinase inhibitor, showcasing its ability to inhibit key kinases involved in cancer progression .

Data Summary Table

Compound NameIC50 (μM)Cancer Cell LineMechanism
11a16VariousTopoisomerase I inhibition
12a<20NCI 60 PanelCell cycle arrest
12bComparable to CamptothecinVariousApoptosis induction

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques validate its structure?

The synthesis of benzimidazole-piperazine hybrids typically involves multi-step reactions:

  • Step 1 : Condensation of α-ketoglutaric acid with substituted benzimidazoles under acidic conditions (e.g., 4N HCl) to form intermediates like 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid .
  • Step 2 : Hydrazide formation via reaction with hydrazine hydrate.
  • Step 3 : Cyclization with substituted acids to introduce heterocyclic moieties (e.g., oxadiazole rings) .
  • Step 4 : Final coupling with piperazine derivatives under nucleophilic conditions.

Q. Characterization :

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons at δ 4.5–5.5 ppm) and carbon backbone.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. How is computational chemistry used to predict drug-likeness and pharmacokinetic properties?

  • Lipinski’s Rule of Five : Molecular descriptors (MW <500, H-bond donors ≤5, H-bond acceptors ≤10, logP ≤5) are calculated using tools like Molinspiration. For example, most benzimidazole derivatives in comply except for outliers with higher TPSA (>140 Ų) or rotatable bonds (>10) .
  • Topological Polar Surface Area (TPSA) : Predicts membrane permeability; values <140 Ų suggest oral bioavailability .
  • ADME Prediction : Software like SwissADME evaluates CYP450 inhibition risk and solubility, critical for lead optimization .

Table 1 : Drug-likeness parameters for a representative compound (from ):

ParameterValueLipinski Compliance
Molecular Weight380–420 DaYes
H-bond Donors2–3Yes
H-bond Acceptors7–9Yes
logP3.2–4.1Yes
TPSA87–139 ŲMarginal

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

  • Substituent Effects : Modifying the benzyl group (e.g., adding electron-withdrawing halogens) enhances receptor binding affinity. For instance, fluorinated analogs in showed improved metabolic stability .
  • Piperazine Modifications : Bulky substituents (e.g., 2,2-dimethylpropan-1-one) reduce off-target interactions by steric hindrance .
  • Biological Validation : Compounds with 1,3,4-oxadiazole moieties () exhibited antiproliferative activity against cancer cell lines, linked to ROS generation .

Q. What strategies resolve contradictions between computational predictions and experimental data?

  • Case Study : reports compounds with TPSA >140 Ų (theorized to have poor bioavailability) but acceptable in vitro permeability. This discrepancy may arise from active transport mechanisms or flexible rotatable bonds enhancing membrane interaction .
  • Methodology :
    • Validate predictions with parallel artificial membrane permeability assays (PAMPA).
    • Use molecular dynamics simulations to assess conformational flexibility .

Q. How are ADME properties optimized during lead development?

  • Solubility Enhancement : Introducing polar groups (e.g., -OH, -NH₂) or co-solvents improves aqueous solubility, as seen in ’s transition from BMS-536924 (low solubility) to BMS-695735 (optimized formulation) .
  • CYP Inhibition Mitigation : Reducing aromatic bulk decreases CYP3A4 binding, validated via liver microsome assays .
  • Plasma Protein Binding (PPB) : Truncating lipophilic side chains lowers PPB, increasing free drug concentration .

Table 2 : ADME improvements in a lead compound (from ):

ParameterBMS-536924BMS-695735
Solubility (μg/mL)<112
CYP3A4 Inhibition (IC₅₀)0.2 μM>10 μM
PPB (%)99.592

Q. What experimental designs are used for dual pharmacological targeting (e.g., H1/H4 receptors)?

  • Rational Design : Hybridize pharmacophores (e.g., benzimidazole for H1 affinity and piperazine for H4 modulation) as in .
  • In Vitro Assays :
    • Radioligand binding assays (e.g., ³H-histamine displacement).
    • Functional cAMP assays for receptor activation profiling .
  • In Vivo Validation : Murine models assess anti-inflammatory or antipruritic effects, correlating receptor occupancy with efficacy .

Q. How can spectral data (e.g., NMR) inconsistencies be troubleshooted?

  • Common Issues :
    • Impurity Peaks : Purify via column chromatography (silica gel, gradient elution) .
    • Tautomerism : Benzimidazole NH protons may exhibit dynamic exchange, resolved by variable-temperature NMR .
  • Quantitative Analysis : Compare experimental vs. calculated elemental analysis (e.g., C, H, N % within ±0.4%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.